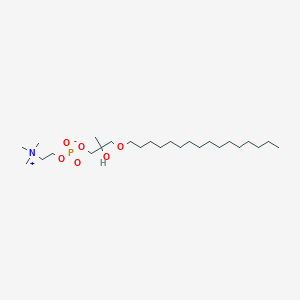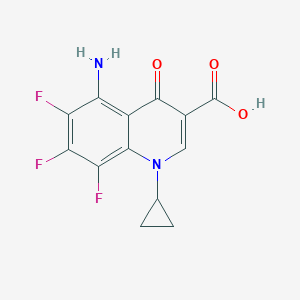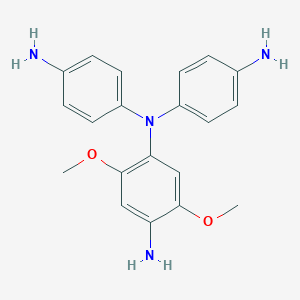
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine, also known as DABA, is a chemical compound that has been widely used in scientific research. DABA is a diamine derivative of 2,5-dimethoxybenzene and is a member of the phenylenediamine family. The compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and swelling. By inhibiting COX enzymes, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine reduces the production of prostaglandins and, thus, reduces inflammation.
Effets Biochimiques Et Physiologiques
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has several advantages as a reagent in lab experiments. The compound is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. However, N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has some limitations. The compound is insoluble in water and requires organic solvents for dissolution. It is also toxic in high concentrations and requires careful handling.
Orientations Futures
There are several future directions for research involving N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine. The compound has shown promising results in the treatment of various inflammatory conditions, such as arthritis and colitis. Further research is needed to determine the optimal dosage and administration of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine for these conditions. The compound has also shown anti-cancer properties and may have potential as a chemotherapeutic agent. Further research is needed to determine the mechanism of action and efficacy of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine in cancer treatment.
Méthodes De Synthèse
The synthesis of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine can be achieved through various methods, including the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound, the reaction of 2,5-dimethoxybenzene-1,4-diamine with 4-fluoronitrobenzene, and the reaction of 4-amino-2,5-dimethoxybenzoic acid with 4-nitroaniline. The most commonly used method involves the reduction of 2,5-dimethoxybenzene-1,4-dinitro compound using SnCl~2~. The yield of N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine obtained from this method is around 70%.
Applications De Recherche Scientifique
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine has been extensively used in scientific research, especially in the field of biochemistry and pharmacology. The compound has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been used as a reagent in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
106790-29-8 |
|---|---|
Nom du produit |
N~1~,N~1~-Bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine |
Formule moléculaire |
C20H22N4O2 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
1-N,1-N-bis(4-aminophenyl)-2,5-dimethoxybenzene-1,4-diamine |
InChI |
InChI=1S/C20H22N4O2/c1-25-19-12-18(20(26-2)11-17(19)23)24(15-7-3-13(21)4-8-15)16-9-5-14(22)6-10-16/h3-12H,21-23H2,1-2H3 |
Clé InChI |
AMRIFVYXXYRMAS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
SMILES canonique |
COC1=CC(=C(C=C1N)OC)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Synonymes |
N,N-Bis(4-aminophenyl)-2,5-dimethoxy-1,4-benzenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



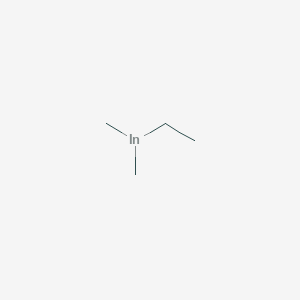
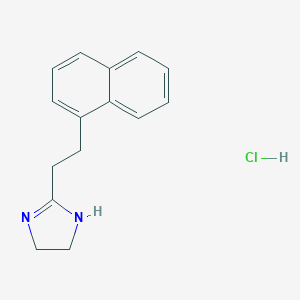
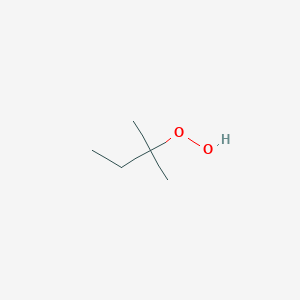
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
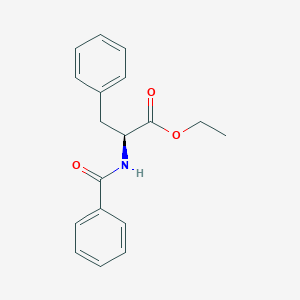
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
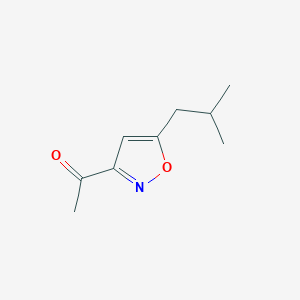
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)


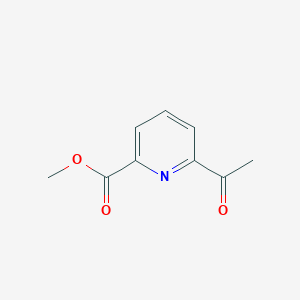
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
